molecular formula C6H10ClNO2 B3032157 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 1181458-33-2

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B3032157
CAS No.: 1181458-33-2
M. Wt: 163.60
InChI Key: IQNGIDOFRBBFGV-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The specific targets of this compound can vary depending on the derivative and its intended use.

Mode of Action

The mode of action of 3-Azabicyclo[31It is known that the compound interacts with its targets to exert its effects . The exact nature of these interactions would depend on the specific derivative and target.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may be involved in a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 3-Azabicyclo[31It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific derivative and target. For example, some derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Others exhibit high cytotoxicity and are promising antitumor agents .

Action Environment

The action environment of 3-Azabicyclo[31It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for producing this compound. Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yield and purity, often using palladium or ruthenium catalysts to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: A similar compound without the carboxylic acid group.

    3-Azabicyclo[3.1.0]hexane-1-carboxylic acid: The non-hydrochloride form of the compound.

Uniqueness

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where these properties are advantageous.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNGIDOFRBBFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-33-2
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

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